molecular formula C10H11FLi4N5O13P3 B1436881 Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate CAS No. 202186-97-8

Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate

Cat. No. B1436881
M. Wt: 549 g/mol
InChI Key: IOOLJZVLZBIRPD-PLKZCDBPSA-J
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Lithium Compound Synthesis and Applications

  • Cyclopentadienyl Complexes Synthesis : Research on the synthesis of novel bidentate ligand complexes, including those involving lithium, has expanded the understanding of lithium compounds' roles in organometallic chemistry. The study by Nie Wanli et al. (2008) delved into the preparation of cyclopentadienyl complexes of titanium and zirconium using lithium salts, highlighting lithium's utility in synthesizing organometallic frameworks with potential catalytic and material science applications (Nie Wanli et al., 2008).

  • Lithium Battery Electrolytes : The development of nonaqueous lithium battery electrolytes based on bis(polyfluorodiolato)borates showcases lithium's critical role in enhancing energy storage technologies. Nolan and Strauss (2003) explored lithium salts for their potential as battery electrolytes, contributing to the advancement of lithium-based batteries with improved performance and stability (B. G. Nolan & S. Strauss, 2003).

  • Enantioselective Synthesis : Lithium enolates have been instrumental in enantioselective synthesis, providing pathways to synthesize complex organic molecules with high stereocontrol. The work by Sevin and Vogel (1994) on the stereoselective and convergent synthesis of long-chain polypropionate fragments using Diels-Alder adducts and lithium enolates exemplifies lithium's utility in organic synthesis, opening avenues for the creation of structurally complex and functionally diverse organic compounds (A. Sevin & P. Vogel, 1994).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

tetralithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN5O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4/t3-,4-,6-,9-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOLJZVLZBIRPD-PLKZCDBPSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FLi4N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate
Reactant of Route 2
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate
Reactant of Route 3
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate
Reactant of Route 4
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate
Reactant of Route 5
Reactant of Route 5
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate
Reactant of Route 6
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate

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